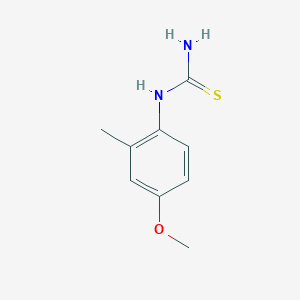
3-(cyclopropylamino)oxetane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Cyclopropylamino)oxetane-3-carboxylic acid (CPOA) is a versatile organic compound that has been used in a variety of scientific research applications. CPOA is a cyclic amine with a carboxyl group that can be used to synthesize a variety of compounds. It is also used as a chiral building block for the synthesis of drugs, dyes and other compounds. CPOA has been used in a range of studies, including enzyme inhibition, drug design and synthesis, biochemistry and physiology. In
Wissenschaftliche Forschungsanwendungen
3-(cyclopropylamino)oxetane-3-carboxylic acid has been used in a variety of scientific research applications. It has been used in enzyme inhibition studies to study the mechanism of action of enzymes. It has also been used in drug design and synthesis, as a chiral building block for the synthesis of drugs, dyes and other compounds. 3-(cyclopropylamino)oxetane-3-carboxylic acid has also been used in biochemistry and physiology studies to study the biochemical and physiological effects of compounds.
Wirkmechanismus
The mechanism of action of 3-(cyclopropylamino)oxetane-3-carboxylic acid is not fully understood. However, it is believed that the carboxyl group of 3-(cyclopropylamino)oxetane-3-carboxylic acid binds to the active site of enzymes, which prevents the enzyme from catalyzing its reaction. Additionally, the cyclic amine group of 3-(cyclopropylamino)oxetane-3-carboxylic acid is believed to interact with the active site of enzymes, which also prevents the enzyme from catalyzing its reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(cyclopropylamino)oxetane-3-carboxylic acid have not been well-studied. However, it is believed that 3-(cyclopropylamino)oxetane-3-carboxylic acid may have anti-inflammatory and anti-cancer properties. Additionally, 3-(cyclopropylamino)oxetane-3-carboxylic acid has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which may be useful in the treatment of Alzheimer’s disease.
Vorteile Und Einschränkungen Für Laborexperimente
3-(cyclopropylamino)oxetane-3-carboxylic acid has several advantages and limitations for lab experiments. One advantage is that it is a versatile compound that can be used to synthesize a variety of compounds. Additionally, it is relatively inexpensive and easy to synthesize. However, 3-(cyclopropylamino)oxetane-3-carboxylic acid is also a relatively unstable compound, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several potential future directions for the use of 3-(cyclopropylamino)oxetane-3-carboxylic acid. One potential direction is to further explore the biochemical and physiological effects of 3-(cyclopropylamino)oxetane-3-carboxylic acid, as well as its potential therapeutic applications. Additionally, further research could be done to explore the potential of 3-(cyclopropylamino)oxetane-3-carboxylic acid as a chiral building block for the synthesis of drugs, dyes and other compounds. Finally, further research could be done to explore the mechanism of action of 3-(cyclopropylamino)oxetane-3-carboxylic acid and its potential applications in enzyme inhibition studies.
Synthesemethoden
3-(cyclopropylamino)oxetane-3-carboxylic acid can be synthesized through a variety of methods. The most common method is the reaction of cyclopropylamine with acetic anhydride in the presence of a base such as sodium acetate. This reaction produces the desired product in high yields. Additionally, 3-(cyclopropylamino)oxetane-3-carboxylic acid can be synthesized from cyclopropylamine and ethyl chloroformate in the presence of a base such as potassium carbonate. This reaction also produces the desired product in high yields.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(cyclopropylamino)oxetane-3-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Cyclopropylamine", "Ethyl 3-oxobutanoate", "Sodium hydride", "Ethyl bromoacetate", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water", "Ethyl acetate" ], "Reaction": [ "Step 1: Ethyl 3-oxobutanoate is reacted with cyclopropylamine in the presence of sodium hydride to form ethyl 3-(cyclopropylamino)butanoate.", "Step 2: Ethyl 3-(cyclopropylamino)butanoate is treated with ethyl bromoacetate in the presence of sodium hydroxide to form ethyl 3-(cyclopropylamino)pentanoate.", "Step 3: Ethyl 3-(cyclopropylamino)pentanoate is hydrolyzed with hydrochloric acid to form 3-(cyclopropylamino)pentanoic acid.", "Step 4: 3-(Cyclopropylamino)pentanoic acid is cyclized with sodium bicarbonate in water to form 3-(cyclopropylamino)oxetane-3-carboxylic acid.", "Step 5: The crude product is purified by recrystallization from ethyl acetate to obtain the final product." ] } | |
CAS-Nummer |
1518958-39-8 |
Produktname |
3-(cyclopropylamino)oxetane-3-carboxylic acid |
Molekularformel |
C7H11NO3 |
Molekulargewicht |
157.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



